



# **Determining the Off-Rate of Coumarin-SAHA** based HDAC Inhibitors

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Compound of Interest		
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Application Notes and Protocols for Researchers, Scientists, and Drug Development **Professionals** 

These application notes provide a detailed protocol for determining the dissociation off-rate (k off) of histone deacetylase (HDAC) inhibitors using a competitive binding assay with the fluorescent probe Coumarin-SAHA. This method is particularly useful for characterizing the binding kinetics of novel HDAC inhibitors, which is a critical parameter in drug discovery and development.

## Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[1][2] Suberoylanilide hydroxamic acid (SAHA), an HDAC inhibitor, has been approved for cancer treatment.[1] The efficacy of an HDAC inhibitor is not solely determined by its binding affinity (K d) but also by its residence time on the target enzyme, which is inversely related to the dissociation off-rate (k off). A slower off-rate can lead to a more sustained therapeutic effect.

Coumarin-SAHA (c-SAHA) is a fluorescent analog of SAHA that serves as a valuable tool for probing the binding kinetics of HDAC inhibitors.[1] When bound to an HDAC enzyme, the fluorescence of **Coumarin-SAHA** is quenched. In a competitive binding assay, a pre-formed complex of an HDAC enzyme and a non-fluorescent inhibitor is rapidly mixed with an excess of Coumarin-SAHA. The displacement of the non-fluorescent inhibitor by Coumarin-SAHA



results in a decrease in fluorescence over time. The rate of this fluorescence change is directly proportional to the dissociation off-rate of the inhibitor from the enzyme.[3] This process can be monitored in real-time using stopped-flow fluorescence spectroscopy.

## **Data Presentation**

The following table summarizes the binding affinities (K\_d) and dissociation off-rates (k\_off) of various HDAC inhibitors against HDAC8, as determined using the **Coumarin-SAHA** based assay.[3]

Inhibitor	K_d (μM)	k_off (s <sup>-1</sup> )
SAHA	0.58 ± 0.14	0.48 ± 0.06
TSA	0.02 ± 0.005	0.03 ± 0.007
M344	0.08 ± 0.02	0.12 ± 0.03
SBHA	0.25 ± 0.06	0.21 ± 0.04

# Experimental Protocols Synthesis of Coumarin-SAHA

The synthesis of **Coumarin-SAHA** involves a two-step process. First, the free carboxyl group of suberic acid monomethyl ester is activated and then amidated with 7-amino-4-methylcoumarin. The resulting product is then treated with hydroxylamine to yield the final **Coumarin-SAHA** product.[1]

# Off-Rate Determination using Stopped-Flow Fluorescence Spectroscopy

This protocol describes the determination of the dissociation off-rate of an unlabeled HDAC inhibitor from HDAC8 using **Coumarin-SAHA** as a fluorescent probe.

Materials and Reagents:

Recombinant human HDAC8 enzyme



- Coumarin-SAHA (c-SAHA)
- Test HDAC inhibitor (non-fluorescent)
- HDAC8 Assay Buffer: 25 mM Tris-HCl (pH 8.0), 75 mM KCl, 0.001% Pluronic F-127[4]
- Stopped-flow fluorescence spectrometer

#### Protocol:

- Reagent Preparation:
  - Prepare a stock solution of HDAC8 in HDAC8 Assay Buffer.
  - Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and dilute it in HDAC8 Assay Buffer.
  - Prepare a stock solution of Coumarin-SAHA in a suitable solvent (e.g., DMSO) and dilute it in HDAC8 Assay Buffer.
- Stopped-Flow Instrument Setup:
  - Set the excitation wavelength to 325 nm and use a 395 nm cutoff filter for emission.
  - Equilibrate the instrument and syringes to the desired reaction temperature (e.g., 25 °C).
  - Set the data acquisition parameters, including the total acquisition time and the number of data points. The acquisition time should be sufficient to observe the complete dissociation event.
- Experiment Execution:
  - Syringe 1: Load with a solution containing HDAC8 and the test inhibitor. A typical concentration would be 1.0 μM HDAC8 and 10 μM test inhibitor.[3] Incubate this mixture for a sufficient time to allow the formation of the HDAC8-inhibitor complex.
  - $\circ$  Syringe 2: Load with a solution containing a high concentration of **Coumarin-SAHA** (e.g., 40  $\mu$ M).[3] This high concentration ensures that the binding of **Coumarin-SAHA** is not the



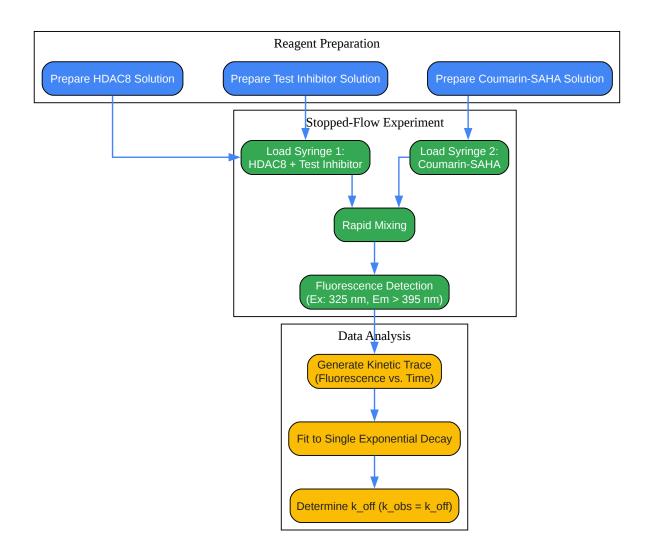
rate-limiting step.

- Initiate the stopped-flow experiment. The instrument will rapidly mix the contents of the two syringes, and data acquisition will begin.
- The decrease in fluorescence at 400 nm is monitored over time as Coumarin-SAHA displaces the test inhibitor from HDAC8.[1]
- Data Analysis:
  - The resulting kinetic trace (fluorescence intensity vs. time) is fitted to a single exponential decay equation: F(t) = F\_final + (F\_initial - F\_final) \* exp(-k\_obs \* t) where:
    - F(t) is the fluorescence at time t
    - F initial is the initial fluorescence
    - F final is the final fluorescence
    - k obs is the observed rate constant
  - Under the conditions of this experiment (a high concentration of the displacing probe), the observed rate constant (k\_obs) is equal to the dissociation off-rate (k\_off) of the test inhibitor.[3]

## **Visualizations**

# **Experimental Workflow for Off-Rate Determination**





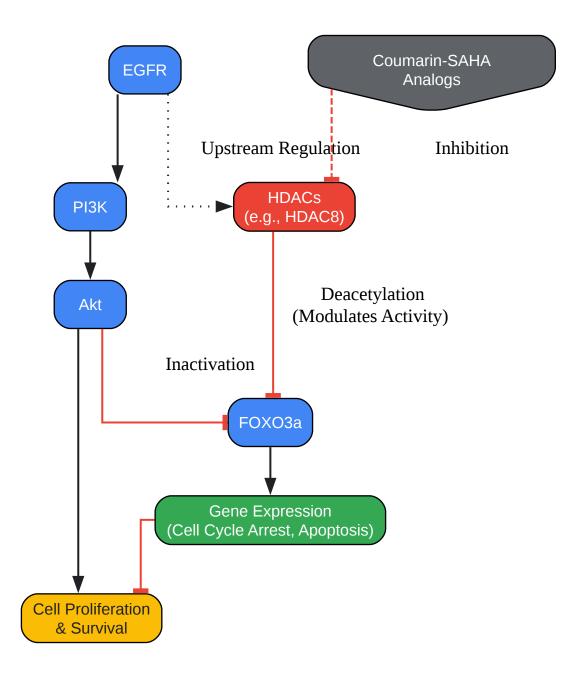
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Caption: Workflow for determining HDAC inhibitor off-rate.

## **HDAC Signaling Pathway and Inhibition**



HDACs regulate the acetylation status of both histone and non-histone proteins, thereby influencing various cellular signaling pathways. For instance, HDACs can be regulated by upstream signals from growth factor receptors like EGFR and, in turn, can modulate the activity of downstream effectors such as the Akt/FOXO3a pathway, which is critical for cell survival and proliferation.[5][6][7][8][9] HDAC inhibitors can interfere with these pathways, leading to anticancer effects.



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Caption: Simplified HDAC signaling pathway and point of inhibition.



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